molecular formula C16H22N2O5 B3002283 ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 1427160-59-5

ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B3002283
CAS No.: 1427160-59-5
M. Wt: 322.361
InChI Key: SPDQEAANNBBXMQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a chemical compound with the molecular formula C16H22N2O5. It is known for its use in various chemical and biological applications due to its unique structure, which includes a tert-butoxycarbonyl (Boc)-protected amino group.

Properties

IUPAC Name

ethyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-7-6-8-12(9-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQEAANNBBXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the use of tert-butyloxycarbonyl (Boc)-protected amino acids. The synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

    Formation of the ester: The protected amino acid is then reacted with ethyl 3-aminobenzoate under suitable conditions to form the desired compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the ester and amino groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving amino acid derivatives and peptide synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical reactions . The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be compared with other similar compounds, such as:

    N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: This compound also contains Boc-protected amino groups and is used in similar applications.

    Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate: This compound is structurally similar but lacks the glycyl moiety.

The uniqueness of this compound lies in its specific structure, which includes both the Boc-protected amino group and the glycyl moiety, making it versatile for various applications.

Biological Activity

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a compound that plays a significant role in various biological and chemical applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H22N2O5. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its reactivity in biochemical processes. The Boc protection allows for selective deprotection under acidic conditions, enabling the release of the active amino group for further reactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
  • Formation of the Ester : The protected amino acid is reacted with ethyl 3-aminobenzoate under suitable conditions to yield the desired compound.

This synthetic route is essential for producing derivatives that can be used in peptide synthesis and other applications in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The deprotected amino group can participate in various biochemical reactions, including peptide bond formation, which is vital for protein synthesis.

Case Studies and Research Findings

  • Peptide Synthesis : this compound serves as an intermediate in peptide synthesis, particularly in creating orthogonally protected amino acids. This application is crucial in developing peptides with specific functionalities for therapeutic use .
  • Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties. For instance, derivatives of phosphatidylethanolamine containing Boc-protected amino acids have shown significant antibacterial activity against various strains such as Bacillus subtilis and Staphylococcus aureus .
  • Quantitative Structure-Activity Relationship (QSAR) : Research has indicated that modifications to the structure of amino acid derivatives can influence their biological activity significantly. Studies utilizing QSAR models have helped predict the efficacy of these compounds against different biological targets .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

Compound NameBiological ActivityApplications
This compoundPeptide synthesis, potential antimicrobial activityIntermediate in drug development
N,N,N-Tris(tert-butoxycarbonyl)-l-argininePeptide synthesisUsed in specialized peptide formulations
Ethyl 3-[(tert-butoxycarbonyl)amino]benzoateLimited studies on biological activityPotential precursor for various derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate, and how do reaction conditions affect yield?

  • Methodology :

  • Step 1 : Start with ethyl 3-aminobenzoate. React with Boc-protected glycine (N-Boc-glycine) using coupling agents like EDCl/HOBt or DCC in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .

  • Step 2 : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Purify via flash chromatography (silica gel, gradient elution) .

  • Yield Optimization : Use excess Boc-glycine (1.2–1.5 equiv) and maintain inert conditions (N₂ atmosphere) to prevent hydrolysis. Avoid moisture to preserve the Boc group .

    • Data Table :
Coupling AgentSolventTime (h)Yield (%)
EDCl/HOBtDCM1685–90
DCCTHF2470–75
Based on analogous synthesis protocols for Boc-protected esters .

Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?

  • 1H NMR Analysis :

  • Key Signals :

  • Boc group: δ 1.4 ppm (singlet, 9H, tert-butyl).

  • Ethyl ester: δ 1.3 ppm (triplet, 3H, CH₂CH₃), δ 4.2 ppm (quartet, 2H, OCH₂).

  • Aromatic protons: δ 7.3–8.1 ppm (multiplet, 4H, benzoate ring).

  • Glycine NH: δ 6.8–7.0 ppm (broad, exchangeable with D₂O) .

  • Advanced Confirmation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

    • IR Analysis :
  • Peaks at ~1700 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc C=O), and ~3300 cm⁻¹ (N-H stretch) .

Q. What are the solubility properties and recommended purification techniques?

  • Solubility :

  • Soluble in DCM, THF, ethyl acetate; sparingly soluble in hexane or water. Adjust solvent polarity during crystallization (e.g., DCM/hexane) .
    • Purification :
  • Flash chromatography (silica gel, 60–80% ethyl acetate/hexane).
  • Recrystallization from DCM/hexane (1:3) yields >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by impurities or diastereomers?

  • Contradiction Analysis :

  • Scenario : Overlapping signals from rotamers or residual solvents.
  • Resolution :

Perform variable-temperature NMR (VT-NMR) to distinguish dynamic rotational isomers .

Use deuterated solvents (e.g., DMSO-d₆) to enhance signal resolution.

Compare with HPLC-MS to identify impurities (e.g., unreacted starting material) .

Q. What strategies prevent Boc-deprotection during ester hydrolysis or subsequent reactions?

  • Methodology :

  • Use mild acidic conditions (e.g., 10% citric acid) for selective ester hydrolysis.
  • Avoid strong acids (HCl, TFA) unless simultaneous Boc removal is intended .
  • Stability Data : Boc groups remain intact at pH 4–6 and temperatures <40°C .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing :
  • Conditions : pH 2 (HCl), pH 7 (buffer), pH 10 (NaOH); 25°C and 40°C for 7 days.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Findings :
  • Stable at pH 7 and 25°C (<5% degradation).
  • Rapid Boc cleavage at pH 2 (t₁/₂ = 12 hours) .

Q. What role does this compound play in peptide synthesis or as a building block for bioactive molecules?

  • Applications :

  • Peptide Synthesis : The Boc group protects the glycine amine during solid-phase synthesis. The ethyl ester facilitates later hydrolysis to a carboxylic acid .
  • Drug Discovery : Used to prepare analogs of kinase inhibitors or protease substrates. For example, similar esters are intermediates in HCV NS3/4A protease inhibitors .

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